molecular formula C11H17ClN2O5 B1681216 Talaglumetad hydrochloride CAS No. 441765-97-5

Talaglumetad hydrochloride

Numéro de catalogue: B1681216
Numéro CAS: 441765-97-5
Poids moléculaire: 292.71 g/mol
Clé InChI: TWZDLCLCMKMJPE-OAOSNHGPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de talaglumetad est un médicament à petite molécule qui agit comme prodrogue de l'eglumegad. Il s'agit d'un agoniste puissant et sélectif des récepteurs métabolotropes du glutamate de type II (mGluR2 et mGluR3). Ces récepteurs sont impliqués dans la modulation de la neurotransmission et sont impliqués dans divers troubles psychiatriques, notamment l'anxiété et les états liés au stress .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de talaglumetad implique la préparation de son précurseur, l'eglumegad. La voie de synthèse comprend généralement les étapes suivantes :

Méthodes de production industrielle : La production industrielle du chlorhydrate de talaglumetad suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de talaglumetad subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits formés :

4. Applications de la recherche scientifique

Le chlorhydrate de talaglumetad a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines :

5. Mécanisme d'action

Le chlorhydrate de talaglumetad exerce ses effets en agissant comme un agoniste des récepteurs métabolotropes du glutamate de type II (mGluR2 et mGluR3). Ces récepteurs sont des récepteurs couplés aux protéines G qui modulent la neurotransmission en inhibant la libération de neurotransmetteurs excitateurs. L'activation des mGluR2 et mGluR3 entraîne une diminution de l'excitabilité neuronale et une réduction des réponses au stress et à l'anxiété. La forme prodrogue du composé, le chlorhydrate de talaglumetad, est hydrolysée dans l'organisme pour libérer la forme active, l'eglumegad, qui se lie ensuite aux récepteurs et les active .

Composés similaires :

Unicité : Le chlorhydrate de talaglumetad est unique dans sa forme prodrogue, ce qui améliore sa biodisponibilité et permet une administration plus efficace du composé actif, l'eglumegad. Cette stratégie de prodrogue améliore les propriétés pharmacocinétiques et le potentiel thérapeutique du composé par rapport à sa forme active seule .

Applications De Recherche Scientifique

Chemical and Pharmacological Profile

Chemical Structure and Mechanism of Action

  • Molecular Formula: C₁₁H₁₇ClN₂O₅
  • Molecular Weight: 292.72 g/mol

Talaglumetad hydrochloride acts by converting into Eglumegad in the body, which selectively activates mGluR2 and mGluR3 receptors. This activation inhibits the release of excitatory neurotransmitters, thereby reducing neuronal excitability associated with anxiety and stress responses.

Therapeutic Applications

  • Psychiatric Disorders
    • This compound has been investigated for its efficacy in treating anxiety and stress-related disorders. Clinical trials have indicated its potential as a non-sedative alternative to traditional anxiolytics like diazepam, showing comparable effectiveness without significant side effects such as sedation or cognitive impairment .
  • Neurological Conditions
    • The compound's action on glutamatergic signaling suggests possible applications in managing conditions like depression and schizophrenia. By modulating neurotransmitter release, it may enhance synaptic plasticity, which is critical in mood regulation .
  • Research Tool
    • In scientific research, this compound serves as a model compound for studying metabotropic glutamate receptor agonists. It provides insights into the mechanisms underlying neurotransmission modulation, which can inform the development of new therapeutic agents targeting these receptors .

Clinical Trials Overview

  • Phase III Trials: this compound reached Phase III clinical trials for anxiety treatment under Eli Lilly's development programs. These trials focused on assessing safety, efficacy, and optimal dosing strategies .
  • Animal Studies: Preclinical studies demonstrated that Talaglumetad was effective in reducing anxiety symptoms in rodent models, comparable to established anxiolytics but with a favorable side effect profile .
Study TypePopulationDosageOutcome
Phase III TrialAdults with anxiety200 mg/daySignificant reduction in anxiety scores without sedation
Animal StudyMiceVariable dosesComparable efficacy to diazepam without adverse effects

Industrial Applications

The synthesis of this compound involves several steps that optimize its yield and purity for research and potential therapeutic use. It is also explored for industrial applications in developing new drugs targeting metabotropic glutamate receptors .

Mécanisme D'action

Talaglumetad hydrochloride exerts its effects by acting as an agonist of the type II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein-coupled receptors that modulate neurotransmission by inhibiting the release of excitatory neurotransmitters. The activation of mGluR2 and mGluR3 leads to a decrease in neuronal excitability and a reduction in stress and anxiety responses. The compound’s prodrug form, this compound, is hydrolyzed in the body to release the active form, Eglumegad, which then binds to and activates the receptors .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique in its prodrug form, which enhances its bioavailability and allows for more efficient delivery of the active compound, Eglumegad. This prodrug strategy improves the pharmacokinetic properties and therapeutic potential of the compound compared to its active form alone .

Activité Biologique

Talaglumetad hydrochloride, a small molecule drug developed by Eli Lilly and Company, functions as a prodrug of Eglumegad, which selectively targets metabotropic glutamate receptors (mGluR2 and mGluR3). This compound has garnered attention for its potential therapeutic applications, particularly in treating anxiety and stress-related disorders.

This compound has the molecular formula C11H17ClN2O5C_{11}H_{17}ClN_{2}O_{5} and acts primarily as an agonist for mGluR2 and mGluR3 receptors. These receptors are G-protein-coupled receptors that play a crucial role in modulating neurotransmission. Activation of these receptors typically results in decreased neuronal excitability, contributing to anxiolytic effects without the sedative side effects commonly associated with traditional anxiolytics like diazepam .

Neurotransmission Modulation

This compound has been investigated for its ability to modulate neurotransmission. Studies indicate that it effectively inhibits the release of excitatory neurotransmitters, leading to a reduction in anxiety and stress responses. The compound is hydrolyzed in the body to release Eglumegad, which then binds to the mGluR2 and mGluR3 receptors, exerting its pharmacological effects .

Preclinical Studies

In preclinical trials, Talaglumetad was shown to be as effective as diazepam in alleviating anxiety symptoms in various animal models without the accompanying cognitive impairments or sedation. This makes it a promising candidate for further development as an anxiolytic agent .

Phase 3 Trials

As of December 2024, this compound is in Phase 3 clinical trials for treating anxiety disorders. Preliminary results suggest that it may provide significant therapeutic benefits while minimizing side effects commonly associated with existing treatments .

Data Summary

Property Details
Chemical Formula C₁₁H₁₇ClN₂O₅
Mechanism of Action Agonist of mGluR2 and mGluR3
Therapeutic Use Treatment of anxiety disorders
Clinical Status Phase 3 trials ongoing
Preclinical Efficacy Comparable to diazepam without sedation

Case Studies

  • Anxiety Reduction in Mice : In a study involving mice, this compound demonstrated significant reductions in anxiety-like behaviors measured through standard tests such as the elevated plus maze and open field test. The results indicated that Talaglumetad was effective without causing sedation or memory impairment, which are common side effects of traditional anxiolytics .
  • Metabolic Activation : Research showed that Talaglumetad is metabolized into Eglumegad by human jejunal homogenates and rat liver homogenates, suggesting efficient conversion to its active form within the body. This metabolic pathway is crucial for its therapeutic efficacy .

Propriétés

Numéro CAS

441765-97-5

Formule moléculaire

C11H17ClN2O5

Poids moléculaire

292.71 g/mol

Nom IUPAC

(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C11H16N2O5.ClH/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16;/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18);1H/t4-,5-,6-,7-,11-;/m0./s1

Clé InChI

TWZDLCLCMKMJPE-OAOSNHGPSA-N

SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl

SMILES isomérique

C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl

SMILES canonique

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
LY 544344
LY-544344
LY544344

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Talaglumetad hydrochloride
Reactant of Route 2
Talaglumetad hydrochloride
Reactant of Route 3
Talaglumetad hydrochloride
Reactant of Route 4
Talaglumetad hydrochloride
Reactant of Route 5
Talaglumetad hydrochloride
Reactant of Route 6
Talaglumetad hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.